molecular formula C10H13NO2 B3181317 Ethyl 2-(aminomethyl)benzoate CAS No. 771574-07-3

Ethyl 2-(aminomethyl)benzoate

Cat. No.: B3181317
CAS No.: 771574-07-3
M. Wt: 179.22 g/mol
InChI Key: UBMPDLRSKDVIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(aminomethyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and features an ethyl ester group attached to the benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Another method involves the reduction of nitrobenzoic acid to aminobenzoic acid, followed by esterification with ethanol. This two-step process can be carried out using reducing agents like iron powder and hydrochloric acid for the reduction step, and sulfuric acid for the esterification step .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The continuous-flow synthesis of ethyl benzoate, for example, can be achieved through the esterification of benzoic acid with ethanol in a reactive distillation column .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(aminomethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMPDLRSKDVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(aminomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(aminomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(aminomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(aminomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(aminomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(aminomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.